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molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No. B1311411
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07385085B2

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (46 mL, 73.6 mmol) was slowly added to a heterogeneous mixture of methyltriphenylphosphonium bromide (28.07 g, 78.6 mmol) in tetrahydrofuran (150 mL) at −10° C. After stirring for 1 h, 1,4-dioxa-spiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. After stirring for 3 h, during which time the solution warmed to ambient temperature, acetone was added and the heterogeneous mixture was concentrated. The residue was diluted with 1:1 methylene chloride:ethyl ether, filtered and concentrated. The residue was flash chromatographed with 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 6.22 g (79% yield) of 8-methylene-1,4-dioxa-spiro[4.5]decane as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[O:6]1[C:10]2(CCC(=O)[CH2:12][CH2:11]2)[O:9][CH2:8][CH2:7]1.CC(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:10]([O-:9])(=[O:6])[CH3:11].[CH2:4]=[C:3]1[CH2:12][CH2:11][C:10]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:1][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
46 mL
Type
reactant
Smiles
Name
Quantity
28.07 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.01 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 h, during which time the solution
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the heterogeneous mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 1:1 methylene chloride
FILTRATION
Type
FILTRATION
Details
ethyl ether, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with 49:1, 24:1, and 23:2 hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C=C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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